5,8-Dichloro-4-hydroxyquinoline
Overview
Description
5,8-Dichloro-4-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Mechanism of Action
- Role : These compounds act as ionophores, facilitating cellular accumulation of Cu and Zn ions without causing metal depletion. Specifically, PBT2 has been studied for its potential in cancer therapy .
- Resulting Changes : PBT2 induces significant intracellular copper levels and exhibits notable cytotoxicity. However, it serves as a weaker Cu(II) ion carrier compared to other 8HQs. Notably, PBT2’s copper distribution differs from that of CQ or B2Q (a bromine-labeled CQ congener), suggesting a unique mechanism of action .
Target of Action
Mode of Action
Preparation Methods
The synthesis of 5,8-Dichloro-4-hydroxyquinoline can be achieved through several methods. One common approach involves the reaction of 8-hydroxyquinoline with chlorinating agents. For instance, the reaction of 8-hydroxyquinoline with phosphorus trichloride in the presence of a suitable solvent can yield this compound . Another method involves the use of stannous dichloride as a reducing agent to facilitate the chlorination process . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,8-Dichloro-4-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Coupling Reactions: The compound can be involved in Suzuki cross-coupling reactions to introduce new substituents at specific positions.
Common reagents used in these reactions include phosphorus trichloride, stannous dichloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,8-Dichloro-4-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5,8-Dichloro-4-hydroxyquinoline is similar to other quinoline derivatives such as 8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline. its unique substitution pattern (chlorine atoms at positions 5 and 8) imparts distinct chemical and biological properties . For example, this compound has been shown to have higher antimicrobial activity compared to its analogs .
Similar compounds include:
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
5-Chloro-8-hydroxyquinoline: Exhibits similar biological activities but with different potency and selectivity.
5,7-Dibromo-8-hydroxyquinoline: Another derivative with distinct biological activities.
Properties
IUPAC Name |
5,8-dichloro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBCPHAGCKLYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355863 | |
Record name | 5,8-Dichloro-4-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53790-82-2 | |
Record name | 5,8-Dichloro-4-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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